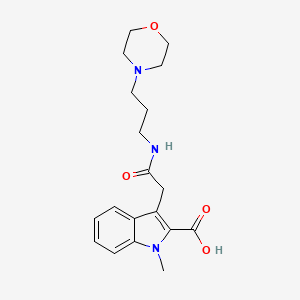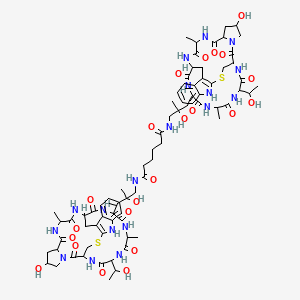
5-(3(R)-(((1,1-Dioxotetrahydrothienyl-3(R)-oxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3®-(((1,1-Dioxotetrahydrothienyl-3®-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend plusieurs groupes fonctionnels, ce qui en fait un sujet d’intérêt pour les chercheurs en chimie, biologie et médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(3®-(((1,1-Dioxotetrahydrothienyl-3®-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide implique plusieurs étapes, chacune nécessitant des conditions réactionnelles spécifiques.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour la mise à l’échelle, en s’assurant que les réactions peuvent être réalisées efficacement à grande échelle. Cela peut inclure l’utilisation de réacteurs à écoulement continu et d’autres techniques avancées pour améliorer le rendement et réduire les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir différents types de réactions chimiques, notamment :
Oxydation : La présence de groupes hydroxyle et thioéther le rend susceptible aux réactions d’oxydation.
Réduction : Les groupes carbonyle peuvent être réduits en alcools ou en amines dans des conditions appropriées.
Substitution : Le cycle aromatique et d’autres groupes fonctionnels peuvent participer à des réactions de substitution.
Réactifs et conditions communs
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et les nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient, mais elles impliquent généralement des températures contrôlées et des solvants spécifiques pour garantir le résultat souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet l’exploration de nouvelles voies réactionnelles et le développement de nouveaux matériaux.
Biologie
En biologie, les groupes fonctionnels du composé peuvent interagir avec diverses biomolécules, ce qui en fait un candidat potentiel pour l’étude des interactions enzymatiques et d’autres processus biochimiques.
Médecine
En médecine, la structure du composé suggère des applications potentielles dans le développement de médicaments. Sa capacité à interagir avec des cibles biologiques pourrait conduire à la découverte de nouveaux agents thérapeutiques.
Industrie
Dans l’industrie, le composé pourrait être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles qu’une stabilité ou une réactivité améliorée.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound’s functional groups may interact with various biomolecules, making it a potential candidate for studying enzyme interactions and other biochemical processes.
Medicine
In medicine, the compound’s structure suggests potential applications in drug development. Its ability to interact with biological targets could lead to the discovery of new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
Le mécanisme d’action du 5-(3®-(((1,1-Dioxotetrahydrothienyl-3®-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent inclure la liaison à des enzymes ou des récepteurs, conduisant à des changements dans les voies cellulaires et les effets biologiques. Les voies exactes impliquées dépendraient de l’application spécifique et de la cible du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d’autres dérivés de thiéno[3,2-c]pyridine et des molécules avec des groupes fonctionnels similaires. Ces composés peuvent partager certaines propriétés mais diffèrent dans leurs interactions et applications spécifiques.
Unicité
Ce qui distingue ce composé, c’est sa combinaison unique de groupes fonctionnels et les propriétés chimiques qui en résultent.
Propriétés
Numéro CAS |
169168-37-0 |
|---|---|
Formule moléculaire |
C27H41N3O6S3 |
Poids moléculaire |
599.8 g/mol |
Nom IUPAC |
[(3R)-1,1-dioxothiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C27H41N3O6S3/c1-27(2,3)29-25(32)22-13-24-18(9-11-37-24)14-30(22)15-23(31)21(16-38-20-7-5-4-6-8-20)28-26(33)36-19-10-12-39(34,35)17-19/h4-8,18-19,21-24,31H,9-17H2,1-3H3,(H,28,33)(H,29,32)/t18-,19-,21+,22+,23-,24+/m1/s1 |
Clé InChI |
DMVZKUWZKVVEEN-HTECONTDSA-N |
SMILES isomérique |
CC(C)(C)NC(=O)[C@@H]1C[C@H]2[C@H](CCS2)CN1C[C@H]([C@H](CSC3=CC=CC=C3)NC(=O)O[C@@H]4CCS(=O)(=O)C4)O |
SMILES canonique |
CC(C)(C)NC(=O)C1CC2C(CCS2)CN1CC(C(CSC3=CC=CC=C3)NC(=O)OC4CCS(=O)(=O)C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


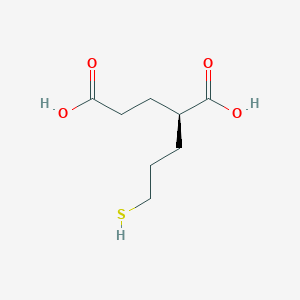

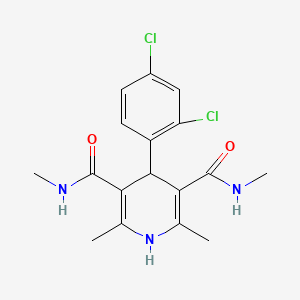
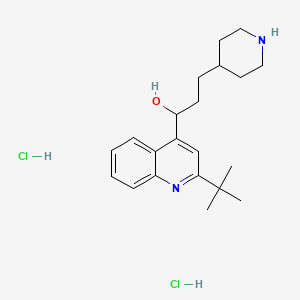

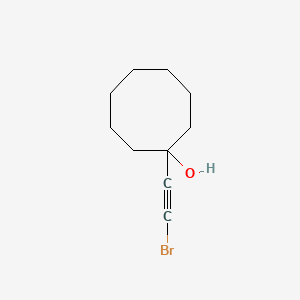
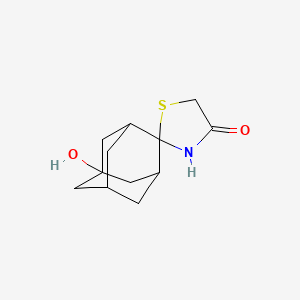

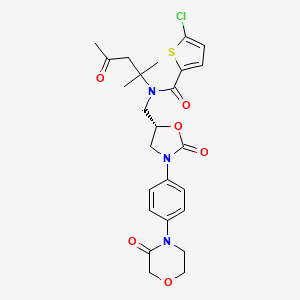
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)


